molecular formula C10H7Br2N B2398303 5,8-Dibromo-3-methylisoquinoline CAS No. 500359-65-9

5,8-Dibromo-3-methylisoquinoline

Cat. No. B2398303
CAS RN: 500359-65-9
M. Wt: 300.981
InChI Key: OMWWWADGJUIZNF-UHFFFAOYSA-N
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Description

5,8-Dibromo-3-methylisoquinoline is a chemical compound with the molecular formula C10H7Br2N . It has a molecular weight of 300.98 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 5,8-Dibromo-3-methylisoquinoline is 1S/C10H7Br2N/c1-6-4-7-8(5-13-6)10(12)3-2-9(7)11/h2-5H,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

5,8-Dibromo-3-methylisoquinoline is a powder that is stored at room temperature . It has a molecular weight of 300.98 .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

  • Quinoline derivatives, such as those synthesized in the study by Lord et al. (2009), serve as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme relevant in DNA repair processes. These compounds are synthesized via Pd-catalyzed couplings, indicating a method that could potentially apply to the synthesis of 5,8-Dibromo-3-methylisoquinoline derivatives for similar biological activities Lord et al., 2009.

Antimicrobial and Antifungal Applications

  • Patel and Patel (2017) discussed the synthesis of quinoline derivatives and their metal complexes, showing antimicrobial activity against various bacteria and fungi. This suggests that 5,8-Dibromo-3-methylisoquinoline could potentially form metal complexes with similar biological activities Patel & Patel, 2017.

Asymmetric Synthesis

  • The study by Itoh et al. (2001) on the asymmetric addition of nucleophiles to isoquinolines using chiral auxiliaries to synthesize 1-substituted tetrahydroisoquinolines showcases a synthetic application that could potentially be adapted for the synthesis of chiral derivatives of 5,8-Dibromo-3-methylisoquinoline Itoh et al., 2001.

Cancer Research

  • Isoquinolinequinone–amino acid derivatives have been synthesized and evaluated for cytotoxic activity against cancer cells, demonstrating the importance of the isoquinoline scaffold in developing potential anticancer agents. Such research suggests the utility of 5,8-Dibromo-3-methylisoquinoline in synthesizing novel compounds with potential anticancer activities Valderrama et al., 2016.

Material Science

  • The synthesis and characterization of novel 8-hydroxyquinoline derivatives for corrosion inhibition by Rbaa et al. (2019) indicate the potential use of 5,8-Dibromo-3-methylisoquinoline in creating materials that protect against corrosion, demonstrating the chemical's versatility beyond biological applications Rbaa et al., 2019.

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H317, H318, H334, and H335 . Precautionary measures include P261, P264, P270, P271, P272, P280, P285, P301+P312, P302+P352, P304+P340, P304+P341, P305+P351+P338, P310, P312, P330, P332+P313, P333+P313, P342+P311, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

5,8-dibromo-3-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br2N/c1-6-4-7-8(5-13-6)10(12)3-2-9(7)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWWWADGJUIZNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2C=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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